Difenoconazole Impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

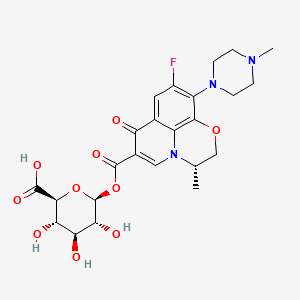

Difenoconazole Impurity 1, also known as 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, is widely used in scientific research for a variety of applications . It is commonly used in the synthesis of various organic compounds, such as drugs, dyes, and catalysts .

Molecular Structure Analysis

The molecular structure of Difenoconazole features a hydrogen atom attached to a tertiary carbon atom at the fourth position in the 1,3-dioxolane moiety . This structure is significant as it accounts for the oxidation of Difenoconazole by atmospheric oxygen in aqueous media via a radical chain mechanism .Physical And Chemical Properties Analysis

Difenoconazole Impurity 1 is a white to almost white powder to crystal . Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 . The melting point ranges from 55.0 to 59.0 °C .Applications De Recherche Scientifique

Human Health Risk Assessment

“Difenoconazole Impurity 1” has been used in cheminformatics studies to assess the human health risks of the stereoisomers of Difenoconazole . The study integrated predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, prediction of metabolism sites, and assessment of the interactions of the difenoconazole stereoisomers with human cytochromes, nuclear receptors, and plasma proteins by molecular docking .

Toxicological Effects Prediction

The same study identified several toxicological effects for all the difenoconazole stereoisomers: high plasma protein binding, inhibition of cytochromes, possible hepatotoxicity, neurotoxicity, mutagenicity, skin sensitization potential, moderate potential to produce endocrine disrupting effects .

Pesticide Risk Assessment

“Difenoconazole Impurity 1” could be used in the pesticide risk assessment of the active substance difenoconazole . The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance difenoconazole .

Residue Degradation Study

“Difenoconazole Impurity 1” could be used in residue degradation studies during tea growing, processing, and brewing . The study found that the most impactful processing step on the variation in difenoconazole residues in green tea processing was fixing .

Environmental Impact Study

“Difenoconazole Impurity 1” could be used in studies assessing the environmental impact of difenoconazole residues. Residues of the triazole fungicides were identified in numerous agricultural products and were found to have adverse effects on both humans and the environment .

Agricultural Applications

“Difenoconazole Impurity 1” could be used in agricultural applications. Difenoconazole is a commonly used triazole fungicide for grain crops, vegetables, fruits, and other crops .

Mécanisme D'action

Target of Action

Difenoconazole Impurity 1, like Difenoconazole, is a systemic triazole fungicide . Its primary targets are various fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes . These fungi are responsible for a broad spectrum of foliar, seed, and soil-borne diseases in a variety of crops .

Mode of Action

Difenoconazole Impurity 1 acts by inhibiting the process of demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, the fungicide disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by Difenoconazole Impurity 1 is the ergosterol synthesis pathway . By inhibiting the demethylation process in this pathway, the compound prevents the production of ergosterol, a vital component of the fungal cell membrane . This disruption leads to downstream effects such as compromised cell membrane integrity and eventual cell death .

Pharmacokinetics

A cheminformatics study on difenoconazole, the parent compound, suggests that it has high plasma protein binding and may inhibit cytochromes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of Difenoconazole Impurity 1, potentially affecting its bioavailability.

Result of Action

The primary result of Difenoconazole Impurity 1’s action is the control of a broad spectrum of foliar, seed, and soil-borne diseases caused by various fungi . By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This action helps protect crops from disease, promoting healthier growth and higher yields .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Difenoconazole Impurity 1 involves the conversion of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene to 2,4-dichloro-1,3-dimethyl-5-aminobenzene, followed by the reaction with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.", "Starting Materials": [ "2,4-dichloro-1,3-dimethyl-5-nitrobenzene", "Sodium hydrosulfite", "Sodium hydroxide", "1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" ], "Reaction": [ "Reduction of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene with sodium hydrosulfite and sodium hydroxide to obtain 2,4-dichloro-1,3-dimethyl-5-aminobenzene", "Reaction of 2,4-dichloro-1,3-dimethyl-5-aminobenzene with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a suitable catalyst to form Difenoconazole Impurity 1" ] } | |

Numéro CAS |

1259033-72-1 |

Formule moléculaire |

C20H19Cl2N3O3 |

Poids moléculaire |

420.3 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

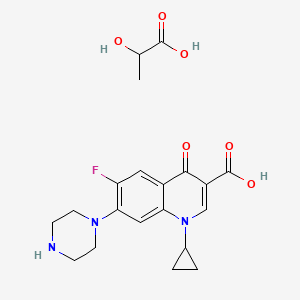

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

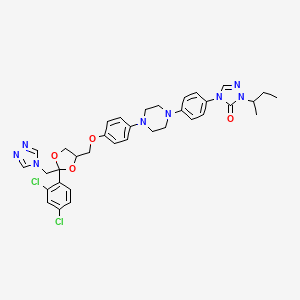

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)